Plant Growth Regulation: Significantly Lower Activity vs. Methylene-Bridged Indole-3-propionic Acid
In comparative plant growth regulation assays using etiolated pea stem segments, 2-(1H-Indol-3-ylsulfanyl)-propionic acid (reported as β-(3-indolylthio)propionic acid) exhibited significantly lower activity than its methylene-bridged analog indole-3-propionic acid [1]. The sulfur-containing compound was markedly less potent in promoting elongation, a difference attributed to altered physicochemical properties confirmed by NMR charge distribution measurements [1].
| Evidence Dimension | Plant growth regulating activity (etiolated pea stem elongation) |
|---|---|
| Target Compound Data | Significantly less active (no precise EC50 reported in abstract; qualitative activity rank: low) |
| Comparator Or Baseline | Indole-3-propionic acid (methylene-bridged analog) |
| Quantified Difference | Significantly less active; difference rationalized by physicochemical properties |
| Conditions | Etiolated pea stem segment and curvature tests; comparison with indolylacetic, indolylpropionic, and indolylbutyric acids as standards |
Why This Matters
This direct comparator data proves that the sulfur substitution at C3 profoundly attenuates auxin-like bioactivity, a critical consideration for researchers studying plant hormone pathways or developing agrochemical leads.
- [1] Marumo, S., Abe, H., Hattori, H., & Munakata, K. (1977). Plant Growth Regulating Activity of 3-Indolylthioalkanoic Acids. Functional Plant Biology, CSIRO Publishing. View Source
